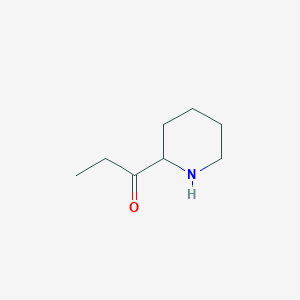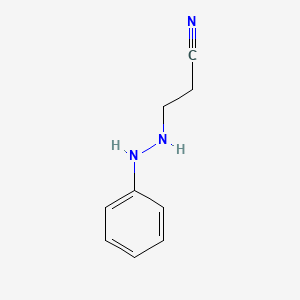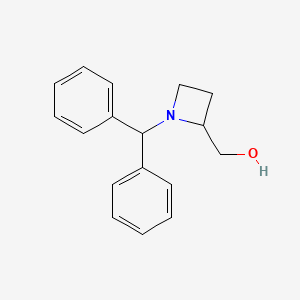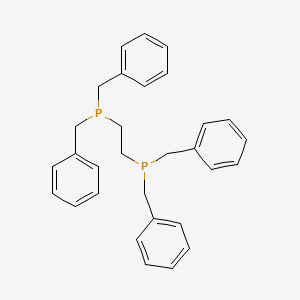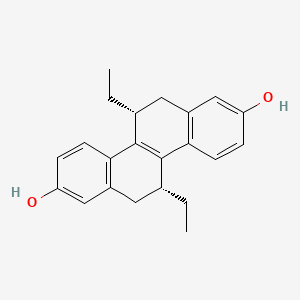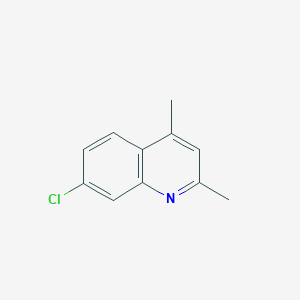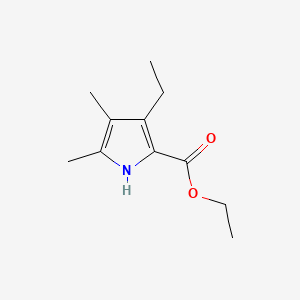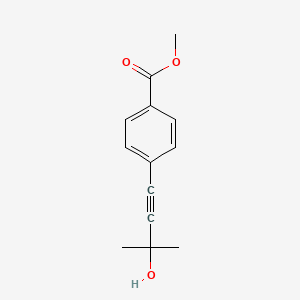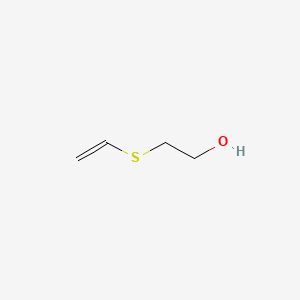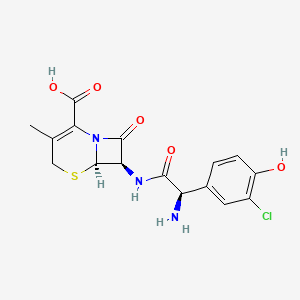
Cefedrolor
Overview
Description
Cefedrolor is a chemical compound with the molecular formula C16H16ClN3O5S . It has an average mass of 397.833 Da and a mono-isotopic mass of 397.049927 Da .
Molecular Structure Analysis
The molecular structure of Cefedrolor is defined by its molecular formula, C16H16ClN3O5S . It has 3 defined stereocentres . For a detailed structural analysis, tools like ChemSpider can provide 3D molecular structures and other relevant details .Scientific Research Applications
1. Cardioselective β-Adrenoceptor Antagonist Properties
Celiprolol, closely related to Cefedrolor, is a cardioselective β-adrenoceptor antagonist. It's been studied for its effects on cardiac hemodynamics and left ventricular volume, particularly in patients with coronary artery disease. Celiprolol, compared to metoprolol, showed unique effects like increasing cardiac and stroke volume indices and ejection fraction, thus indicating a potentially lesser adverse impact on cardiac function (Silke et al., 1986).
2. Effects in Exercise-Induced Angina Pectoris
Celiprolol has been investigated for its anti-ischemic properties in patients with exercise-induced angina pectoris. It was observed to improve work capacity in patients and reduce myocardial oxygen consumption, both alone and in combination with other drugs like nitroglycerin or nifedipine (Douard et al., 1989).
3. Role in Placental Hemodynamics
The transfer of celiprolol across the human placenta and its effects on placental vascular tone have been assessed. The study found that celiprolol, due to its limited placental transfer, might be safer for the fetus than other β-blockers used in pregnancy. This points to its potential application in managing conditions like hypertension in pregnancy (Poranen et al., 1998).
4. Pharmacological and Clinical Efficacy in Hypertension and Angina Pectoris
Celiprolol shows antihypertensive and antianginal properties, effective in managing hypertension and angina pectoris. It has been found to be as effective as other beta-blockers and offers advantages like reduction of peripheral vascular resistance and maintenance of resting heart rate, cardiac output, and renal perfusion (Dunn & Spencer, 1995).
5. Nitric Oxide Function Enhancement in Vein Grafts
Celiprolol has been shown to inhibit intimal hyperplasia of vein grafts, possibly by enhancing nitric oxide function through inhibition of superoxide production. This suggests its usefulness in preventing intimal hyperplasia of vein grafts after bypass grafting (Hattori et al., 2007).
Mechanism of Action
While specific information on Cefedrolor’s mechanism of action is not available, it likely shares similarities with other cephalosporin antibiotics. These antibiotics, like cefadroxil, bind to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULITNAIJFZYLO-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024147 | |
| Record name | Cefedrolor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57847-69-5 | |
| Record name | Cefedrolor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057847695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefedrolor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFEDROLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TY87KJII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




